1-(4-bromobenzyl)-1,2,3,4-tetrahydro-6H-pyrimido[2,1-b]quinazolin-6-one
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Overview
Description
1-[(4-BROMOPHENYL)METHYL]-1H,2H,3H,4H,6H-PYRIMIDO[2,1-B]QUINAZOLIN-6-ONE is a complex organic compound belonging to the class of quinazolinone derivatives. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-BROMOPHENYL)METHYL]-1H,2H,3H,4H,6H-PYRIMIDO[2,1-B]QUINAZOLIN-6-ONE typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the reaction of anthranilic acid with acetic anhydride in the presence of a suitable catalyst.
Introduction of the 4-Bromophenyl Group: The 4-bromophenyl group is introduced through a nucleophilic substitution reaction using 4-bromobenzyl chloride and a base such as potassium carbonate.
Cyclization: The final step involves the cyclization of the intermediate to form the pyrimidoquinazolinone structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[(4-BROMOPHENYL)METHYL]-1H,2H,3H,4H,6H-PYRIMIDO[2,1-B]QUINAZOLIN-6-ONE can undergo various chemical reactions, including:
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinazolinone derivatives with oxidized functional groups.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-BROMOPHENYL)METHYL]-1H,2H,3H,4H,6H-PYRIMIDO[2,1-B]QUINAZOLIN-6-ONE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds such as prazosin, doxazosin, erlotinib, and gefitinib.
Indole Derivatives: Compounds like indole-3-acetic acid and its derivatives.
Oxazole Derivatives: Compounds such as oxaprozin and mubritinib.
Uniqueness
1-[(4-BROMOPHENYL)METHYL]-1H,2H,3H,4H,6H-PYRIMIDO[2,1-B]QUINAZOLIN-6-ONE stands out due to its unique structure, which combines the quinazolinone core with a 4-bromophenyl group.
Properties
Molecular Formula |
C18H16BrN3O |
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Molecular Weight |
370.2 g/mol |
IUPAC Name |
1-[(4-bromophenyl)methyl]-3,4-dihydro-2H-pyrimido[2,1-b]quinazolin-6-one |
InChI |
InChI=1S/C18H16BrN3O/c19-14-8-6-13(7-9-14)12-21-10-3-11-22-17(23)15-4-1-2-5-16(15)20-18(21)22/h1-2,4-9H,3,10-12H2 |
InChI Key |
WUKIOUNDTLMSPE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=NC3=CC=CC=C3C(=O)N2C1)CC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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